3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid
Description
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both fluorine and hydroxyl groups on a benzoic acid framework
Properties
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6,15-16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCVQLFFIUBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689440 | |
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-67-0 | |
| Record name | 5'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxyacetophenone and 5-hydroxybenzoic acid.
Esterification: The hydroxyl group of 5-fluoro-2-hydroxyacetophenone is esterified using an appropriate esterifying agent.
Coupling Reaction: The esterified product is then coupled with 5-hydroxybenzoic acid under suitable conditions, often involving a catalyst such as palladium on carbon.
Hydrolysis: The final step involves hydrolysis of the ester to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cellular metabolism.
Pathways Involved: It can inhibit pathways related to cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares the fluorine and hydroxyl groups but lacks the benzoic acid moiety.
5-Hydroxybenzoic acid: Lacks the fluorine and additional hydroxyl group on the phenyl ring.
Uniqueness: 3-(5-Fluoro-2-hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the combination of fluorine and hydroxyl groups on a benzoic acid framework, which imparts distinct chemical and biological properties.
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